molecular formula C14H17N3O B4259625 N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide

N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide

Cat. No. B4259625
M. Wt: 243.30 g/mol
InChI Key: OOGNRQFTXMYMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide, also known as MPAA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. MPAA is a synthetic compound that can be synthesized using different methods.

Mechanism of Action

The mechanism of action of N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide is not fully understood. However, it has been suggested that N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide inhibits the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. HDAC inhibitors have been shown to induce apoptosis in cancer cells and to have anti-tumor effects.
Biochemical and Physiological Effects:
N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide has been shown to have biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the activity of HDACs, which leads to the acetylation of histones and the regulation of gene expression. N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide has also been shown to induce apoptosis in cancer cells and to inhibit the growth of cancer cells. N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide has been studied for its potential use as a chemotherapeutic agent.

Advantages and Limitations for Lab Experiments

N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using different methods. It has been shown to have anti-tumor effects and to induce apoptosis in cancer cells. However, there are also limitations to the use of N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide in lab experiments. Its mechanism of action is not fully understood, and its effects on normal cells and tissues are not well studied.

Future Directions

There are several future directions for the study of N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide. One direction is to further understand its mechanism of action and its effects on normal cells and tissues. Another direction is to study its potential use as a chemotherapeutic agent in combination with other drugs. N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide can also be studied for its potential use in other areas of scientific research, such as epigenetics and neurobiology. Further studies are needed to fully understand the potential applications of N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide in scientific research.
Conclusion:
In conclusion, N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various areas. It can be synthesized using different methods and has been shown to have anti-tumor effects and to induce apoptosis in cancer cells. However, its mechanism of action is not fully understood, and further studies are needed to fully understand its potential applications in scientific research.

Scientific Research Applications

N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide has been studied for its potential applications in various areas of scientific research. One of the main areas of interest is cancer research. N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide has been studied for its potential use as a chemotherapeutic agent.

properties

IUPAC Name

N-[4-methyl-2-(1-methylpyrazol-4-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-4-14(18)16-13-6-5-10(2)7-12(13)11-8-15-17(3)9-11/h5-9H,4H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGNRQFTXMYMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)C)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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